Dimethane sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
NSC-281612 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound for studying alkylation reactions and mechanisms.
Biology: It is used to study the effects of alkylating agents on cellular processes and DNA damage.
Medicine: It is being evaluated for its potential use in cancer treatment, particularly for renal cell carcinoma .
Preparation Methods
The synthesis of NSC-281612 involves the reaction of benzaldehyde with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
NSC-281612 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to its carboxylic acid derivative.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Comparison with Similar Compounds
NSC-281612 is similar to other alkylating agents such as chlorambucil, busulfan, and melphalan. it has unique activity against renal cell carcinoma, which sets it apart from these other compounds. Other similar compounds include NSC 72151, NSC 268965, NSC 280074, NSC 281613, and NSC 281817 .
Properties
56967-08-9 | |
Molecular Formula |
C14H21NO7S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
CQVKMVQRSNNAGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
56967-08-9 | |
synonyms |
4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.